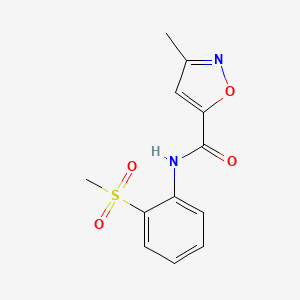
3-甲基-N-(2-(甲磺酰基)苯基)异恶唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C12H12N2O4S and its molecular weight is 280.3. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 研究人员已经研究了这种异恶唑的衍生物的抗病毒特性。例如:
- 合成了三个系列的2-(4-甲磺酰基苯基)吲哚衍生物,并对其抗炎活性进行了评估。 这些化合物作为潜在的抗炎剂具有前景 .
- 异恶唑衍生物已被探索作为潜在的抗癌剂。 虽然关于该化合物的具体研究有限,但更广泛的异恶唑类别已证明对癌细胞具有活性 .
- 体外分析评估了合成化合物的 COX 抑制活性。 虽然该化合物的 COX 抑制数据不容易获得,但值得探索其通过 COX 途径调节炎症的潜力 .
抗病毒活性
抗炎作用
抗癌潜力
环氧合酶 (COX) 抑制
总之,3-甲基-N-(2-(甲磺酰基)苯基)异恶唑-5-甲酰胺在抗病毒、抗炎和潜在的抗癌应用等各个领域都具有前景。需要进一步研究来释放其全部治疗潜力。 🌟 !
未来方向
作用机制
The mode of action of isoxazole derivatives can vary greatly depending on the specific compound and its targets. Some isoxazole derivatives work by binding to specific receptors in the body, which can trigger a variety of biochemical pathways .
As for the pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of isoxazole derivatives can also vary greatly depending on the specific compound. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can all affect its pharmacokinetics .
The result of action and the influence of environmental factors would also depend on the specific compound and its targets. Some isoxazole derivatives may have anti-inflammatory and analgesic activities , while others may have antiviral or anticancer activities . Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). By binding to the active site of COX-2, 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, this compound interacts with various signaling proteins, modulating their activity and influencing downstream signaling pathways.
Cellular Effects
The effects of 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory genes, leading to decreased inflammation. Furthermore, 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within cells.
Molecular Mechanism
The molecular mechanism of action of 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with specific biomolecules. For example, 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the production of pro-inflammatory prostaglandins . Additionally, this compound can modulate the activity of various signaling proteins by binding to their regulatory domains, thereby influencing downstream signaling pathways. These interactions result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro studies have shown that prolonged exposure to 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide can lead to sustained inhibition of inflammatory pathways and reduced expression of pro-inflammatory genes . In vivo studies have also demonstrated that this compound can maintain its anti-inflammatory effects over extended periods, although the exact duration of these effects may vary depending on the dosage and administration route.
Dosage Effects in Animal Models
The effects of 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide in animal models have been shown to vary with different dosages. At low doses, this compound exhibits potent anti-inflammatory effects with minimal adverse effects . At higher doses, 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide can cause toxic effects, including liver and kidney damage . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of this compound.
Metabolic Pathways
3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide is involved in several metabolic pathways within the body. This compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide with metabolic enzymes can also influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide plays a crucial role in its activity and function. This compound has been observed to localize primarily within the cytoplasm and the nucleus of cells . Within the cytoplasm, 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide can interact with various signaling proteins and enzymes, modulating their activity and influencing cellular processes . In the nucleus, this compound can bind to transcription factors and other regulatory proteins, affecting gene expression and cellular responses . The subcellular localization of 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide is influenced by specific targeting signals and post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
3-methyl-N-(2-methylsulfonylphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-8-7-10(18-14-8)12(15)13-9-5-3-4-6-11(9)19(2,16)17/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCGJOPJRQJDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate](/img/structure/B2492045.png)

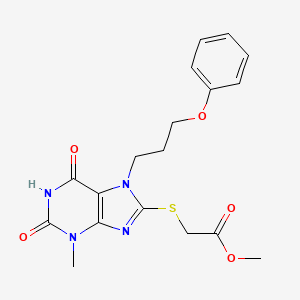
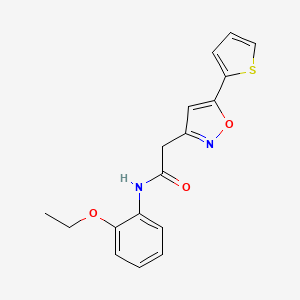
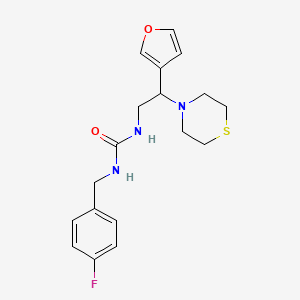
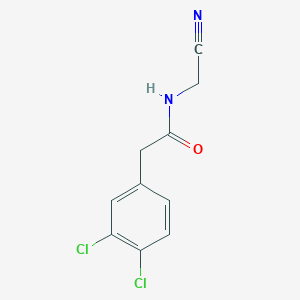
![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2492054.png)
![5-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2492057.png)
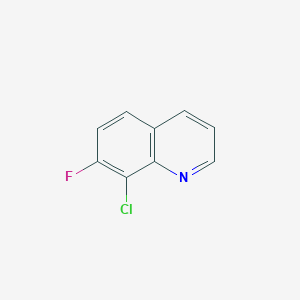
![N-tert-butyl-4-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2492061.png)
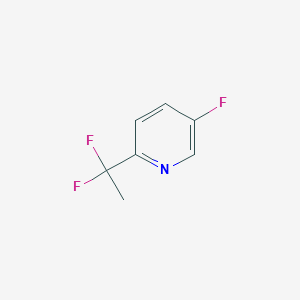
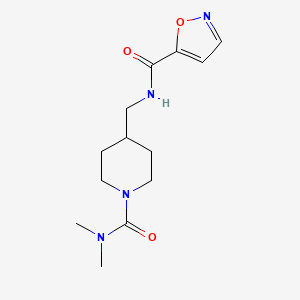
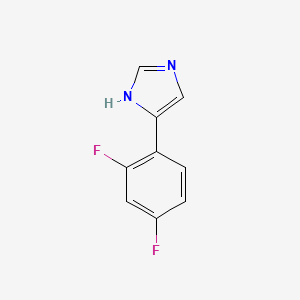
![1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2492068.png)
